molecular formula C23H29N3O2 B2810515 2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide CAS No. 872347-17-6

2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No. B2810515
CAS RN: 872347-17-6
M. Wt: 379.504
InChI Key: YKSPBPFTGKIBJB-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-(2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This is a common structure in many pharmaceutical drugs due to its ability to bind to various enzymes and receptors in the body .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group is a bicyclic structure consisting of fused benzene and imidazole rings. The phenoxyethyl group is a phenol ether with an additional two-carbon chain. The propanamide group consists of a three-carbon chain with a terminal amide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzimidazole group is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The amide group could participate in various reactions, including hydrolysis and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Antibacterial Activity

One area of application involves the synthesis of azole derivatives, including benzimidazole compounds, and their evaluation for antibacterial properties. For instance, Tumosienė et al. (2012) reported on the synthesis of several azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent testing for antibacterial activity against Rhizobium radiobacter, indicating good efficacy for some synthesized compounds (Tumosienė et al., 2012).

Antimicrobial and Antifungal Activities

Further research by Salahuddin et al. (2017) focused on the synthesis, characterization, and antimicrobial evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. The study found that certain synthesized compounds exhibited significant antimicrobial activity, highlighting their potential as therapeutic agents (Salahuddin et al., 2017).

Synthesis and Characterization of Benzimidazole Derivatives

Another research focus is on the synthesis and characterization of benzimidazole derivatives for various applications. Küçükbay et al. (2016) synthesized novel benzimidazolium bromides salts and evaluated their antitumor activities, indicating some compounds showed promising antitumor activity against ovarian and prostate cancer cell lines (Küçükbay et al., 2016).

Synthesis of Benzimidazole Compounds for Organic Photovoltaic Devices

Ku et al. (2015) explored the synthesis of a 2,2-dimethyl-2H-benzimidazole derivative for use in organic photovoltaic devices. This study highlighted the potential of such compounds in improving the efficiency of organic solar cells, although adjustments in alkyl side chain length were found to significantly impact device performance (Ku et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The study of this compound could potentially lead to new insights in fields like medicinal chemistry or materials science. Its complex structure and the presence of multiple functional groups could make it a useful scaffold for the development of new drugs or materials .

properties

IUPAC Name

2,2-dimethyl-N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-17-8-7-9-18(16-17)28-15-14-26-20-11-6-5-10-19(20)25-21(26)12-13-24-22(27)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPBPFTGKIBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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